molecular formula C11H9FO3 B042316 Ethyl 5-fluorobenzofuran-2-carboxylate CAS No. 93849-31-1

Ethyl 5-fluorobenzofuran-2-carboxylate

Cat. No. B042316
CAS RN: 93849-31-1
M. Wt: 208.18 g/mol
InChI Key: RBQUPHUYCPBKSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate and related compounds involves intricate chemical reactions, showcasing the complexity and versatility of organic synthesis techniques. For instance, the synthesis of related benzofuran derivatives has been achieved through methods involving the formation of crucial intermediates, highlighting the importance of specific functional group transformations in achieving the final structure (Yeong et al., 2018).

Molecular Structure Analysis

The molecular structure of Ethyl 5-fluorobenzofuran-2-carboxylate and its analogs has been elucidated using advanced techniques like X-ray crystallography, revealing detailed insights into their crystal packing, hydrogen bonding, and overall molecular geometry. These structural analyses provide valuable information on how these compounds interact at the molecular level, which is crucial for understanding their chemical behavior and reactivity (Kumar et al., 2018).

Chemical Reactions and Properties

Ethyl 5-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, reflecting its reactivity and potential for further chemical modifications. Studies on related compounds show that these can participate in reactions such as photolysis, where specific bonds are broken under light, leading to the formation of new compounds or intermediates critical for further chemical transformations (Ang et al., 1995).

Physical Properties Analysis

The physical properties of Ethyl 5-fluorobenzofuran-2-carboxylate, such as melting point, boiling point, solubility, and crystal structure, are essential for determining its applicability in different domains. These properties are influenced by the compound's molecular structure and intermolecular forces, as demonstrated in the detailed structural analysis reports (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of Ethyl 5-fluorobenzofuran-2-carboxylate, including its reactivity with various chemical agents, stability under different conditions, and its behavior in chemical syntheses, are pivotal for its use in research and industrial applications. These properties are determined by the compound's functional groups and molecular framework, which dictate its interactions with other molecules and reagents (Klimova et al., 2012).

Scientific Research Applications

  • Tuberculosis Treatment : Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a related compound, shows promising activity against Mycobacterium tuberculosis GyrB, a key enzyme in tuberculosis (Jeankumar et al., 2013).

  • Anti-arrhythmics Activity : Another derivative, Ethyl 2-[N-m-fluorobenzyl-(3a-bromo)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, exhibited significant anti-arrhythmic activity in research (蘇怡芳, 2006).

  • Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil, a related compound, have shown promising antitumor activity, particularly against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).

  • Anti-inflammatory, Analgesic, and Antipyretic Activities : Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates have been found to have anti-inflammatory, analgesic, and antipyretic properties, suggesting their potential in medical applications (Abignente et al., 1983).

  • Chemiluminescence Research : In the field of photochemistry, derivatives like 1,2-dioxetanone, an intermediate in benzofuran-2(3H)-one chemiluminescence, have been studied for their high thermal instability and bimolecular decomposition rate, useful in understanding certain chemical reactions (Ciscato et al., 2014).

  • Antimicrobial Applications : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated promising antimicrobial activity against various bacteria and fungi, indicating potential for development as antimicrobial agents (Desai et al., 2019).

  • Herbicide Development : The study of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, a related compound, suggests potential for new herbicide development due to their unique properties and synthesis methods (Morimoto et al., 1990).

Safety And Hazards

The safety information for Ethyl 5-fluorobenzofuran-2-carboxylate includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

properties

IUPAC Name

ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQUPHUYCPBKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453450
Record name Ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluorobenzofuran-2-carboxylate

CAS RN

93849-31-1
Record name Ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Mo, N Sun, L Jin, B Hu, Z Shen… - The Journal of Organic …, 2020 - ACS Publications
A modular tandem synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols has been established based on a sequence of Cu-catalyzed intramolecular C–O coupling and …
Number of citations: 5 pubs.acs.org

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